2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Overview
Description
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is a chemical compound with the molecular formula C11H19N2O8P. It is commonly used in biochemical assays, particularly as a substrate in alkaline phosphatase systems due to its high sensitivity . This compound is known for producing a yellow-colored end product that can be read spectrophotometrically at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.
Substitution: It can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an alkaline medium using buffers such as glycine or diethanolamine.
Substitution: Requires specific reagents depending on the desired substitution product.
Major Products
Hydrolysis: Produces 4-nitrophenol and phosphate ions.
Substitution: Varies based on the substituent introduced.
Scientific Research Applications
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays, particularly for alkaline phosphatase.
Molecular Biology: Employed in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of specific proteins or antibodies.
Medical Research: Utilized in diagnostic tests to measure enzyme activity in biological samples.
Industrial Applications: Applied in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. The enzyme cleaves the phosphate group from Mono(4-nitrophenyl) phosphate, resulting in the formation of 4-nitrophenol, which can be detected spectrophotometrically . This reaction is highly specific and sensitive, making it ideal for various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl phosphate di(2-amino-2-ethyl-1,3-propanediol) salt
- 4-Nitrophenyl phosphate mono(2-amino-2-ethyl-1,3-propanediol) salt monohydrate
Uniqueness
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is unique due to its specific interaction with alkaline phosphatase, resulting in a highly sensitive and specific assay for detecting enzyme activity. Its ability to produce a yellow-colored end product that can be easily measured spectrophotometrically sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXXRFJXBIWXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N3O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069647 | |
Record name | p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-28-5 | |
Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-ethylpropane-1,3-diol (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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